molecular formula C28H27NO5 B1251122 Syncarpamide

Syncarpamide

Cat. No. B1251122
M. Wt: 457.5 g/mol
InChI Key: CUXXAUBWEIJETF-AMVLLGRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syncarpamide is an alkaloid that is the di-O-cinnamoyl derivative of 3,4-di-O-methylnorepinephrine. Isolated from Zanthoxylum syncarpum, it exhibits antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is an enamide, a cinnamate ester, an alkaloid and a secondary carboxamide. It derives from a trans-cinnamic acid and a (S)-noradrenaline.

Scientific Research Applications

Anti-Plasmodial Activity

Syncarpamide, a norepinephrine alkaloid isolated from Zanthoxylum syncarpum, has exhibited promising antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. Research demonstrates that syncarpamide and its analogues hold potential in the development of antimalarial compounds. Studies have synthesized various analogues of syncarpamide, revealing the structure-activity relationship and how modifications in its structure can enhance antiplasmodial activity. This is a significant area of interest, given the ongoing challenge of malaria treatment worldwide (Aratikatla et al., 2017).

Synthesis and Characterization

The isolation of syncarpamide from Zanthoxylum syncarpum and the subsequent synthesis of its enantiomer have provided deeper insights into its chemical structure and potential biological activities. This foundational work in understanding its molecular structure paves the way for further exploration in medicinal chemistry (Ross et al., 2004).

Alkamides in Zanthoxylum syncarpum

Further studies on Zanthoxylum syncarpum, the source of syncarpamide, have led to the isolation of additional alkamides. These compounds, including syncarpamide, show moderate antiplasmodial activity, further emphasizing the plant's potential as a source of antimalarial agents (Ross et al., 2005).

properties

Product Name

Syncarpamide

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

[(1S)-1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C28H27NO5/c1-32-24-16-15-23(19-25(24)33-2)26(34-28(31)18-14-22-11-7-4-8-12-22)20-29-27(30)17-13-21-9-5-3-6-10-21/h3-19,26H,20H2,1-2H3,(H,29,30)/b17-13+,18-14+/t26-/m1/s1

InChI Key

CUXXAUBWEIJETF-AMVLLGRPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3)OC

synonyms

syncarpamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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